(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common method includes the trifluoromethylation of a biphenyl intermediate, followed by the introduction of a methoxy group and subsequent amination. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methoxy groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, (4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of (4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The methoxy group may influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2,5-bis(trifluoromethyl)phenol): This compound shares the trifluoromethyl and methoxy groups but differs in its overall structure.
(4-(Trifluoromethyl)benzylamine): Similar in having a trifluoromethyl group, but lacks the methoxy group and biphenyl structure.
Uniqueness
(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-4-2-11(3-5-14)12-6-10(9-19)7-13(8-12)15(16,17)18/h2-8H,9,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQWQXMHCZZIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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